Benzene-1,3-diol; benzoic acid

描述

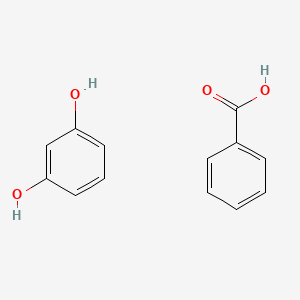

Benzene-1,3-diol, also known as resorcinol, is an organic compound with the formula C₆H₄(OH)₂. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a phenolic compound that crystallizes from benzene as colorless needles and is readily soluble in water, alcohol, and ether . Benzoic acid, with the formula C₇H₆O₂, is a simple aromatic carboxylic acid. It is a colorless crystalline solid and is widely used as a food preservative due to its antimicrobial properties .

Synthetic Routes and Reaction Conditions:

Resorcinol: It is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene. Another method involves sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda.

Benzoic Acid: It can be synthesized by oxidizing methyl benzene (toluene) with a powerful oxidizing agent like alkaline potassium permanganate.

Industrial Production Methods:

Types of Reactions:

Oxidation: Resorcinol can be oxidized to para-benzoquinone using potassium permanganate.

Reduction: Both compounds can undergo reduction reactions, although specific conditions and reagents vary.

Substitution: Resorcinol undergoes electrophilic aromatic substitution reactions due to its phenolic nature.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used for oxidizing both resorcinol and benzoic acid.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Resorcinol: Oxidation yields para-benzoquinone.

Benzoic Acid: Oxidation in biological systems produces hippuric acid.

科学研究应用

Chemistry: Resorcinol is used in the manufacture of resins, plastics, and dyes . Benzoic acid is used as a precursor for the synthesis of various organic compounds . Biology: Resorcinol has applications in photographic developers and cosmetics . Benzoic acid is used as a food preservative due to its antimicrobial properties . Medicine: Resorcinol is used externally in ointments and lotions as an antifungal . Benzoic acid is used in combination with other compounds for treating fungal infections . Industry: Both compounds are used in the production of various industrial products, including adhesives and rubber .

作用机制

Resorcinol: It acts as an antifungal by disrupting the cell membrane of fungi, leading to cell lysis . Benzoic Acid: It is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid. This process helps in reducing ammonia levels in the body .

相似化合物的比较

Catechol (1,2-dihydroxybenzene): Another isomer of benzenediol, used in the production of pharmaceuticals and as a photographic developer.

Hydroquinone (1,4-dihydroxybenzene): Used in skin lightening creams and as a photographic developer.

Uniqueness:

生物活性

Benzene-1,3-diol (also known as resorcinol) and benzoic acid are two organic compounds that exhibit significant biological activities. This article explores their antimicrobial and antioxidant properties, synthesis methods, and relevant case studies based on recent research findings.

Chemical Structure and Properties

- Benzene-1,3-diol (Resorcinol) : A dihydroxybenzene derivative with the molecular formula . It is primarily used in the synthesis of various pharmaceuticals and as a reducing agent in organic chemistry.

- Benzoic Acid : A carboxylic acid with the molecular formula . It serves as an antimicrobial agent and is widely used as a food preservative due to its ability to inhibit fungal growth.

Antimicrobial Activity

Recent studies have demonstrated that both benzene-1,3-diol and benzoic acid exhibit substantial antimicrobial properties.

-

Benzene-1,3-diol :

- A study synthesized various analogues of benzene-1,3-diol and evaluated their antimicrobial efficacy against different bacterial and fungal strains using the cup and plate method. The results indicated that several derivatives showed significant activity against pathogens such as Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm depending on the compound tested .

-

Benzoic Acid :

- Benzoic acid functions as a fungistatic agent, effectively inhibiting the growth of molds and yeasts. Its mechanism involves disrupting the cell membrane integrity of microorganisms. Research has shown that benzoic acid can reduce the growth rate of pathogenic fungi by up to 90% at concentrations of 0.1% to 0.5% .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Benzene-1,3-diol 4a | E. coli | 25 |

| Benzene-1,3-diol 4b | S. aureus | 20 |

| Benzoic Acid | Candida albicans | 15 |

Antioxidant Activity

Both compounds also demonstrate antioxidant properties:

- Benzene-1,3-diol : The antioxidant activity was assessed using the DPPH radical scavenging assay, where it exhibited a significant ability to neutralize free radicals, indicating potential protective effects against oxidative stress .

- Benzoic Acid : While primarily recognized for its antimicrobial properties, benzoic acid also contributes to antioxidant defense mechanisms in biological systems by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .

Synthesis Methods

The synthesis of benzene-1,3-diol derivatives typically involves:

- Diazotization Reaction : This method involves coupling benzene-1,3-diol with diazotized aryl amines to form various substituted compounds. The reaction conditions are critical for achieving high yields and purity.

For benzoic acid:

- Carboxylation of Toluene : This is a common synthetic route where toluene is treated with carbon dioxide under high pressure in the presence of a catalyst to yield benzoic acid.

Study on Antimicrobial Efficacy

A comprehensive study published in a pharmaceutical journal investigated the antimicrobial efficacy of newly synthesized benzene-1,3-diol analogues against a panel of microbial strains. The study concluded that certain derivatives exhibited better activity than conventional antibiotics, suggesting their potential application in treating resistant infections .

Clinical Applications of Benzoic Acid

Research has highlighted the potential role of sodium benzoate (the sodium salt of benzoic acid) in psychiatric treatment as an adjunct therapy in schizophrenia. A clinical trial indicated a significant reduction in symptoms when administered alongside standard treatments .

属性

IUPAC Name |

benzene-1,3-diol;benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C6H6O2/c8-7(9)6-4-2-1-3-5-6;7-5-2-1-3-6(8)4-5/h1-5H,(H,8,9);1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRNRWNRNVPVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。